
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14Cl2N4O3 and its molecular weight is 429.26. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
New derivatives have been synthesized for their potential antimicrobial activities. Compounds with structural similarities to the target molecule were prepared and evaluated for their effectiveness against various microbial strains. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones demonstrated good antimicrobial activity, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel & Shaikh, 2011).
Biological Activity and Drug Development
Research into the biological activity of quinazoline derivatives has shown promise for their use in drug development. Studies involving the synthesis, structure, and biological activity evaluation of novel derivatives have identified some with promising antitumor activities, suggesting a potential pathway for the development of cancer therapeutics (Ling et al., 2008).
Antioxidant and Anticholinesterase Activities
Derivatives containing the quinazoline motif have been synthesized and assessed for their antioxidant and anticholinesterase activities. Notably, certain coumarylthiazole derivatives exhibited significant inhibitory activity against cholinesterases, which could be beneficial in the treatment of Alzheimer's disease (Kurt et al., 2015).
Electro-Fenton Degradation Studies
The degradation of antimicrobial agents like triclosan and triclocarban using electro-Fenton systems has been researched, providing insights into environmental detoxification methods. This research demonstrates the compound's relevance in studying the breakdown of persistent organic pollutants (Sirés et al., 2007).
Green Synthesis Approaches
Efforts have been made to develop solvent- and catalyst-free synthetic methods for dihydroquinazolines, showcasing an environmentally friendly approach to synthesizing these compounds. This represents a significant step forward in sustainable chemistry practices (Sarma & Prajapati, 2011).
Exploration of Supramolecular Gelators
Research into the gelator behavior of quinoline urea derivatives in the formation of silver(I) complexes opens up new avenues for the development of materials with unique properties, such as those applicable in photophysical devices (Braga et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "urea", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dichloroaniline in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and reflux for a specific time period.", "Step 3: Cool the reaction mixture and add urea to it.", "Step 4: Reflux the reaction mixture again for a specific time period.", "Step 5: Isolate the product by filtration and wash it with a suitable solvent.", "Step 6: Dry the product under vacuum to obtain (E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
941946-52-7 |
Nombre del producto |
(E)-1-(3,4-dichlorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C20H14Cl2N4O3 |
Peso molecular |
429.26 |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H14Cl2N4O3/c21-15-8-7-12(10-16(15)22)23-19(27)25-18-14-5-1-2-6-17(14)24-20(28)26(18)11-13-4-3-9-29-13/h1-10H,11H2,(H2,23,25,27) |
Clave InChI |
RSWAYAGOCKGKLE-XIEYBQDHSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



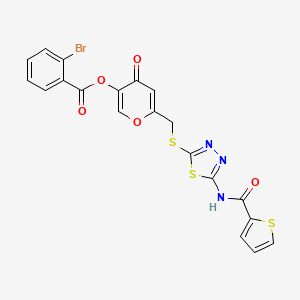
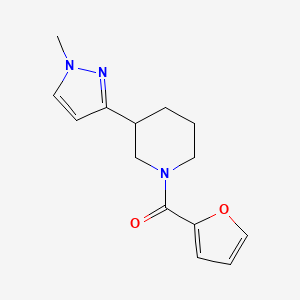
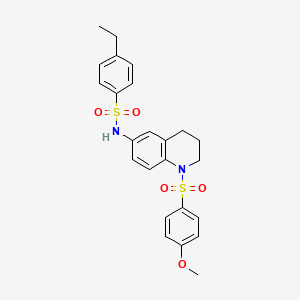

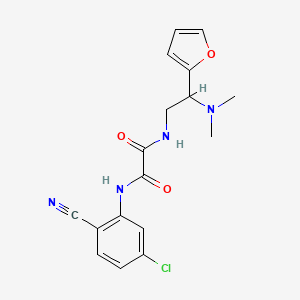

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2829404.png)
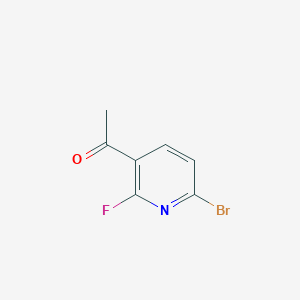
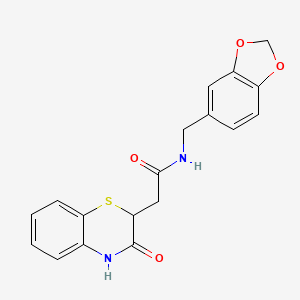
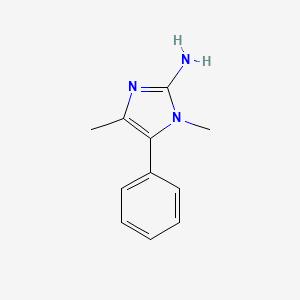
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)
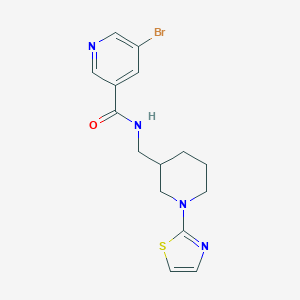
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2829416.png)